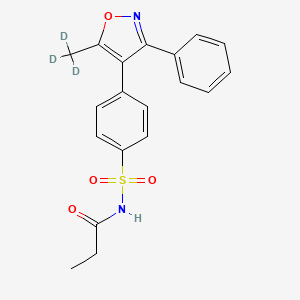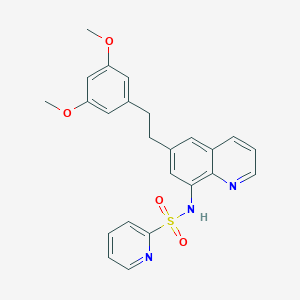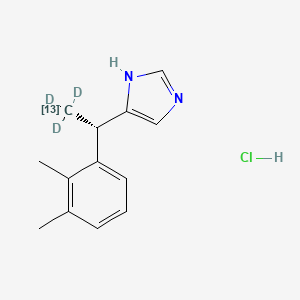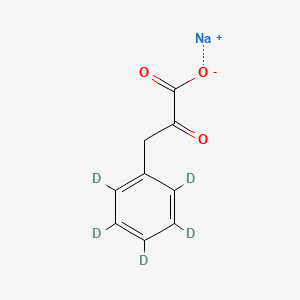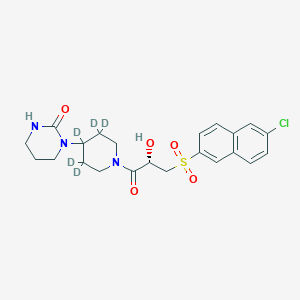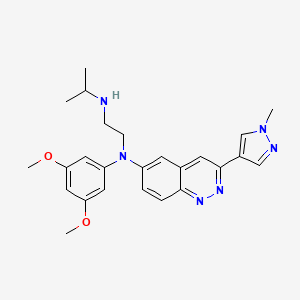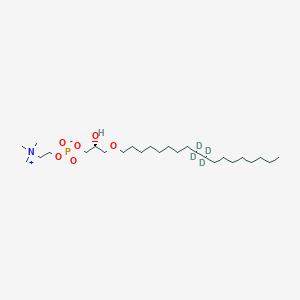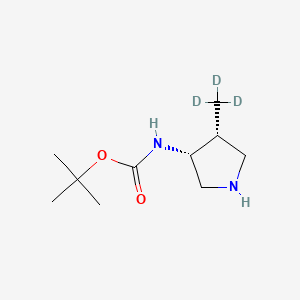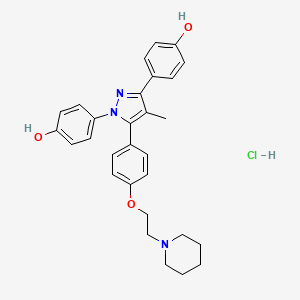
MPP hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPP hydrochloride, also known as methyl-piperidino-pyrazole hydrochloride, is a potent and selective estrogen receptor modulator. It is primarily used in scientific research to study estrogen receptor functions and related pathways. This compound is known for its ability to induce apoptosis in certain cancer cell lines and reverse the positive effects of beta-estradiol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MPP hydrochloride typically involves the reaction of a methyl-pyrazole-triol with piperidine and subsequent hydrochloride salt formationThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and other organic solvents. The final product is often purified using recrystallization techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
MPP hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the pyrazole ring.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Aplicaciones Científicas De Investigación
MPP hydrochloride is widely used in scientific research due to its selective estrogen receptor modulation properties. Some key applications include:
Chemistry: Studying the interaction of estrogen receptors with various ligands.
Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications in treating estrogen receptor-related diseases, such as certain cancers.
Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mecanismo De Acción
MPP hydrochloride exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha. This binding inhibits the receptor’s activity, leading to a decrease in estrogen-mediated cellular responses. The compound’s mechanism involves blocking the receptor’s ability to interact with coactivators, thereby preventing the transcription of estrogen-responsive genes .
Comparación Con Compuestos Similares
Similar Compounds
MPP dihydrochloride: Another selective estrogen receptor modulator with similar properties.
Tamoxifen: A well-known selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
MPP hydrochloride is unique due to its high selectivity for estrogen receptor alpha and its ability to induce apoptosis in specific cancer cell lines. This makes it a valuable tool in research focused on estrogen receptor functions and related therapeutic applications .
Propiedades
Fórmula molecular |
C29H32ClN3O3 |
|---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C29H31N3O3.ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;/h5-16,33-34H,2-4,17-20H2,1H3;1H |
Clave InChI |
NUFZYMONJXOTFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


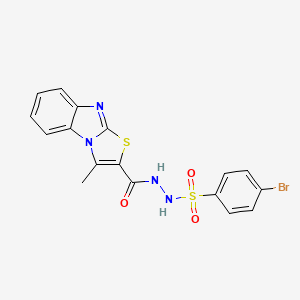
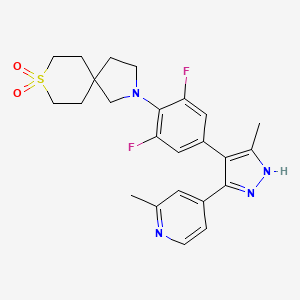
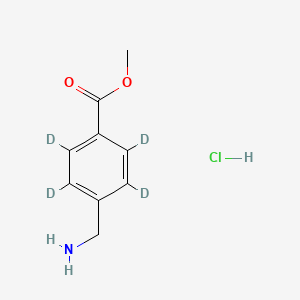
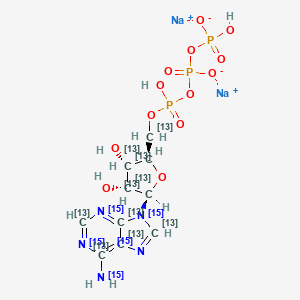
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
